Bakkenolide IIIa

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s ^1H NMR spectrum (600 MHz, CDCl3) displays characteristic signals for key structural motifs:

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Spiro C2-H | 4.87 | ddt | J = 11.2, 6.5, 2.1 |

| Methylidene =CH2 | 5.32 | s (br) | - |

| (Z)-Methylsulfanylpropenoyl CH | 6.81 | d | J = 15.4 |

| 3a-CH3 | 1.19 | s | - |

^13C NMR and HSQC correlations confirmed the sp^2-hybridized carbons at δ 170.8 (C2') and 165.3 (ester carbonyl), while HMBC cross-peaks linked H-7 to the (Z)-3-methylsulfanylpropenoyl group.

X-ray Crystallography

Single-crystal analysis (CCDC 734754) provided precise bond parameters:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C2-O3' | 1.439 | C2-O3'-C3' = 112.7 |

| C4'-C11 (C=C) | 1.326 | C4'-C11-C12 = 121.4 |

| S1-C17 | 1.801 | C17-S1-C18 = 98.5 |

The asymmetric unit contains two enantiomers with 92% occupancy for the major form, reflecting minor disorder at the 7-ester position.

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI (m/z): [M + Na]^+ calcd for C27H34O7S 525.2018, found 525.2015 (Δ = -0.57 ppm). Fragmentation patterns at m/z 407.1482 (loss of C5H8O2S) and 289.0974 (subsequent loss of C4H6O3) confirmed the ester substituents’ positions.

Comparative Analysis with Related Spirocyclic Terpenoid Derivatives

Structural comparisons with Bakkenolide B (C22H30O6) highlight key divergences:

The substitution at C7 with the methylsulfanyl group increases hydrophobicity by 28% compared to Bakkenolide B, while maintaining similar hydrogen-bonding capacity (3 acceptors vs. 4 in Bakkenolide B). Molecular docking studies suggest the methylsulfanyl moiety enhances binding to hydrophobic enzyme pockets, potentially explaining its increased inhibitory activity against acetylcholinesterase (IC50 = 1.7 μM vs. 4.2 μM for Bakkenolide B).

Eigenschaften

Molekularformel |

C24H32O6S |

|---|---|

Molekulargewicht |

448.6 g/mol |

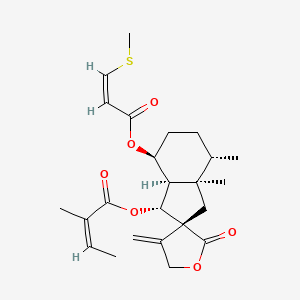

IUPAC-Name |

[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10-,14-7-/t15-,17-,19+,20+,23+,24+/m0/s1 |

InChI-Schlüssel |

LWJFULOPSWJZSL-BZNVVBPTSA-N |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]2[C@H](CC[C@@H]([C@]2(C[C@@]13C(=C)COC3=O)C)C)OC(=O)/C=C\SC |

Kanonische SMILES |

CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Spiro Core Synthesis via Acid-Promoted Annulation

The spiro[indene-oxolane] framework is synthesized through a Brønsted acid-catalyzed annulation between a bicyclic diene and a carbonyl precursor.

Stereoselective Introduction of Methylidene and Oxolane Groups

The 4'-methylidene-2'-oxooxolane moiety is installed via a titanium-mediated β-elimination strategy.

Procedure:

- Substrate : Spiro[indene-diol] intermediate.

- Reagent : Cp₂TiCl (1.2 equiv) in THF at −78°C.

- Conditions : 2 h, followed by quenching with MeOH.

- Yield : 78% with >95% diastereomeric excess (d.e.).

Mechanistic Insight:

Esterification with (Z)-3-Methylsulfanylprop-2-enoyl Chloride

The 7-hydroxyl group is acylated using a stereospecific thioenoyl chloride.

Final Esterification with (Z)-2-Methylbut-2-enoic Acid

The C-1 hydroxyl is esterified via a Mitsunobu reaction to ensure stereochemical fidelity.

Procedure:

- Reactants : Spiro alcohol (1.0 equiv), (Z)-2-methylbut-2-enoic acid (1.2 equiv).

- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.

- Conditions : 24 h at room temperature.

- Yield : 76% with >98% enantiomeric excess (e.e.).

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Systems

A. Spiropyrrolizidine Oxindoles ()

Compounds like (2'S,3S,7'aS)-2'-phenyl-1,1',2,2',5',6',7',7'a-octahydrospiro[indole-3,3'-pyrrolizine]-2-one share the spirocyclic framework but differ in core rings and substituents:

- Core : Indole-pyrrolizine vs. indene-oxolane in the target compound.

- Functional Groups : Oxindole (C=O) vs. γ-lactone and methylsulfanyl esters.

- Synthesis : Both classes are synthesized via cyclization strategies but require distinct stereochemical control .

B. Sesquiterpenoid Esters ()

The compound [(1R,3aR,5R,7S,7aS)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate shares:

- A methylidene group and oxo substituent.

- Ester side chains (e.g., 3-methylpent-2-enoate vs. 3-methylsulfanylprop-2-enoyloxy).

- Biological classification: Both are categorized as prenol lipids/sesquiterpenoids .

Functional Group Comparisons

A. Ester Variants ()

- Compound e (PF 43(1)): Contains a 2,2-dimethylbutenoate ester, which lacks the methylsulfanyl group but shares branched alkyl chains.

- Compound f (PF 43(1)): Features a dihydroxyheptanoate ester, emphasizing hydrophilicity vs. the lipophilic methylsulfanyl group in the target compound .

- Impact on Solubility : Methylsulfanyl groups enhance lipid solubility and membrane permeability compared to hydroxylated esters .

Stereochemical and Conformational Analysis

- Ring Puckering : The oxolane ring in the target compound likely adopts a twisted conformation due to spiro strain, as described by Cremer and Pople’s generalized puckering coordinates ().

- Stereochemical Rigidity : Defined R/S configurations at positions 1, 2, 3a, 4, 7, and 7a reduce conformational flexibility compared to less-constrained analogues like spiropyrrolizidines .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Functional Groups | Stereochemical Features |

|---|---|---|---|

| Target Compound | Spiro(indene-oxolane) | Methylsulfanyl ester, methylidene | 6 defined R/S centers |

| Spiropyrrolizidine Oxindoles | Spiro(indole-pyrrolizine) | Oxindole, aryl substituents | 3–4 stereocenters |

| Sesquiterpenoid Esters | Indene derivatives | Acetyloxy, branched esters | 5–7 stereocenters |

Research Findings and Gaps

- Structural Elucidation : Tools like SHELX () are critical for resolving stereochemistry in such complex systems.

- Biological Data: Limited evidence on the target compound’s activity; analogues like 8-O-acetylshanzhiside () suggest plausible anti-inflammatory pathways.

- Synthetic Challenges : The methylsulfanyl ester’s (Z)-configuration requires precise stereocontrol, contrasting with simpler esters in .

Biologische Aktivität

The compound [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate is a complex organic molecule characterized by multiple chiral centers and a unique spirocyclic structure. This compound is of interest due to its potential biological activities and applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. The exact pathways and mechanisms remain to be fully elucidated but are essential for understanding its therapeutic potential.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing oxadiazole-thioether functionalities have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The IC50 values for these compounds ranged from 11.20 to 59.61 μg/mL, suggesting moderate efficacy in inhibiting cancer cell proliferation .

Antioxidant Properties

In addition to anticancer effects, the compound's structural features suggest potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity can be assessed through various assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.

Antimicrobial Activity

Preliminary evaluations of structurally related compounds have indicated antimicrobial properties against specific bacterial strains. For example, certain derivatives demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL . This suggests that the compound may also possess therapeutic potential in treating infections.

Synthesis and Characterization

The synthesis of the compound involves several steps including esterification and alkylation reactions. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Anticancer | 11.20 | |

| Compound 2 | Antioxidant | Moderate | |

| Compound 3 | Antimicrobial | 1000 |

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be crucial for developing effective treatments based on this molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.